2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a 1,3-benzodioxole group at position 6 and an N-(2-methylphenyl)acetamide moiety at position 3 via a thioether linkage.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-4-2-3-5-15(13)21-19(24)11-27-20-9-7-16(22-23-20)14-6-8-17-18(10-14)26-12-25-17/h2-10H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNBCGXCLSHGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-methylphenyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The sulfanyl group may undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxole-Containing Analogs
Compounds with the 1,3-benzodioxole moiety often exhibit enhanced metabolic stability and binding affinity due to the electron-rich aromatic system. Examples include:
Key Differences :
- Substitution at the phenyl group (2-methyl vs. 2-methoxy or 3-acetamido) may influence solubility and target selectivity .
Sulfanyl Acetamide Derivatives
Sulfanyl acetamides are common in antimicrobial and neuroactive agents. Notable examples:
Key Differences :
- The target compound’s pyridazine-benzodioxole system may confer unique electronic properties compared to triazole-based analogs like VUAA-1 or Compound 36.
- The 2-methylphenyl group in the target compound could enhance lipophilicity compared to fluorobenzyl or ethylphenyl substituents, affecting membrane permeability .
Pyridazine/Triazolo-Pyridazine Derivatives
Pyridazine cores are associated with kinase inhibition and antiparasitic activity. Examples:
Key Differences :
- Sulfonyl or carboxylate groups in analogs (e.g., Compound 26) may increase polarity compared to the target’s thioether linkage .
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Thioether linkage formation : Coupling pyridazine derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Amide bond formation : Reacting sulfanyl-acetamide intermediates with 2-methylphenylamine using coupling agents like EDCI/HOBt .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Elevated temperatures (70–100°C) accelerate coupling reactions but require monitoring to avoid decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization improves purity (>95%) .
Q. Table 1: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Range | Purity | Reference |
|---|---|---|---|---|
| Thioether formation | DMF, 80°C, 12 h | 65–75% | 90–95% | |
| Amide coupling | EDCI/HOBt, RT, 24 h | 70–85% | 92–98% | |
| Final purification | EtOAc/hexane (3:7), recrystallization | — | >95% |
Q. What analytical techniques are essential for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the benzodioxole and pyridazine moieties. Aromatic proton signals (δ 6.8–8.2 ppm) and sulfanyl-group shifts (δ 3.5–4.0 ppm) are critical markers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradients) detect impurities (<0.5%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₃O₃S: 404.1024) .
Methodological tip : Use orthogonal methods (e.g., NMR + HPLC) to resolve ambiguities in complex spectra due to overlapping functional groups.
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Discrepancies in reported IC₅₀ values (e.g., 2–50 µM in kinase inhibition assays) often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Compound stability : Pre-screen for degradation under assay conditions (e.g., pH 7.4, 37°C) using LC-MS .
- Cellular vs. enzymatic assays : Compare results across models (e.g., HEK293 cells vs. purified enzyme) to distinguish membrane permeability effects .
Q. Table 2: Bioactivity Data Comparison
| Study | Assay Type | IC₅₀ (µM) | Key Variables | Reference |
|---|---|---|---|---|
| Kinase inhibition | Enzymatic (purified) | 2.1 ± 0.3 | ATP = 100 µM | |
| Antiproliferative | HeLa cells | 48.7 ± 5.2 | Serum-containing media |
Q. What computational strategies are effective for target identification and SAR studies?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Prioritize derivatives with predicted ΔG < −9 kcal/mol .
- QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
- MD simulations : Analyze stability of ligand-target complexes (50 ns trajectories) to identify critical residue interactions (e.g., Lys89 in CDK2) .
Key Insight : Integrate computational predictions with experimental mutagenesis (e.g., alanine scanning) to validate binding hypotheses.
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) by maintaining precise temperature/residence time control .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize racemization .
- In-line analytics : Implement FTIR or Raman probes for real-time monitoring of intermediate purity .
Q. Table 3: Scalability Benchmarks
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Yield | 68% | 82% | +14% |
| Purity | 91% | 96% | +5% |
| Reaction Time | 24 h | 6 h | −75% |
Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance hydrophilicity (logP reduction from 3.2 to 1.8) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm size, PDI < 0.2) to achieve sustained release in PBS .
- Co-solvent systems : Optimize DMSO/PEG400/water (5:45:50) mixtures for intravenous administration .
Validation : Measure solubility via shake-flask method (UV-Vis quantification at λ = 254 nm) .
Q. How are metabolic stability and toxicity profiles evaluated preclinically?
- Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH to calculate t₁/₂. Derivatives with t₁/₂ > 30 min advance to in vivo testing .
- AMES test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains .
- hERG inhibition : Patch-clamp assays (IC₅₀ > 10 µM required for cardiovascular safety) .
Data Note : Cross-species differences (e.g., mouse vs. human CYP450 isoforms) require species-specific microsomal validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
